N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide is a chemical compound with the molecular formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and a hydroxyimino group
Mechanism of Action
Target of Action
The primary target of SMR000010045, also known as N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that are resistant to antibiotics and immune responses .
Mode of Action
SMR000010045 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .
Biochemical Pathways
The inhibition of DnaK by SMR000010045 affects the pathway responsible for biofilm formation in Staphylococcus aureus . By disrupting this pathway, the compound reduces the bacterium’s ability to form biofilms, thereby enhancing its susceptibility to antimicrobial agents .
Result of Action
The action of SMR000010045 results in a significant reduction in the biofilm-forming capacity of Staphylococcus aureus . This effect is dose-dependent, with increasing concentrations of the compound leading to greater inhibition of biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide typically involves the reaction of 2-oxopyrrolidine with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the intermediate products . The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistent product quality. The final product is typically obtained in powder form and subjected to rigorous quality control measures, including melting point determination and purity analysis .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(2-oxopyrrolidin-1-yl)acetamide
- 2-(2-oxopyrrolidin-1-yl)ethanamide
- N-hydroxy-2-(2-oxopyrrolidin-1-yl)propionamide
Uniqueness
N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide is unique due to its specific combination of a pyrrolidinone ring and a hydroxyimino group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-5(8-11)4-9-3-1-2-6(9)10/h11H,1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGFTKAHXLCUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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